CIL56

Übersicht

Beschreibung

CIL56 is an effective selective ferroptosis inducer. It triggers iron-dependent cell death by increasing ROS levels. Additionally, it exhibits anticancer activity against esophageal adenocarcinoma cells with high YAP1 expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Leider sind spezifische Synthesewege und Reaktionsbedingungen für CIL56 in der Literatur nicht leicht verfügbar. Es ist wichtig zu beachten, dass this compound ein potenter Induktor der Ferroptose ist.

Industrielle Produktionsmethoden

Details zu industriellen Produktionsmethoden für this compound sind rar. Forscher konzentrieren sich in erster Linie auf seine biologischen Wirkungen und nicht auf die großtechnische Synthese.

Analyse Chemischer Reaktionen

CIL56 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Während spezifische Reagenzien und Bedingungen nicht dokumentiert sind, ist es entscheidend, seine Rolle bei der Förderung der Ferroptose zu erkennen.

Hauptprodukte

Die Hauptprodukte, die aus durch this compound induzierten Reaktionen resultieren, sind nicht explizit dargelegt. Weitere Forschung ist erforderlich, um diese Aspekte zu klären.

Wissenschaftliche Forschungsanwendungen

Key Findings:

- ACC1 Dependency : Cells lacking ACC1 exhibit significant resistance to CIL56-induced lethality, indicating that ACC1 activity is crucial for the compound's effectiveness .

- Fatty Acid Accumulation : Treatment with this compound results in altered metabolomic profiles, with significant increases in various fatty acid species .

- Non-Apoptotic Cell Death : Unlike traditional apoptotic pathways, this compound triggers a unique form of cell death that does not involve caspase activation .

Cancer Research

This compound has been utilized in cancer research to explore non-apoptotic cell death pathways. Its ability to selectively induce cell death in oncogenic RAS cells makes it a valuable tool for studying cancer biology and potential therapeutic strategies.

- Ferroptosis Induction : Although this compound does not directly induce ferroptosis at all concentrations, it has been shown to interact with pathways associated with this form of regulated cell death. Research indicates that this compound can enhance sensitivity to ferroptosis-inducing agents when used in combination therapies .

Metabolic Studies

This compound serves as a model compound for investigating lipid metabolism's role in cell death. Its effects on fatty acid synthesis and breakdown provide insights into how metabolic dysregulation can lead to cell death in pathological conditions.

- Lipid Metabolism : Studies have demonstrated that this compound's action leads to significant changes in lipid profiles within treated cells, suggesting potential applications in understanding metabolic diseases and developing therapies targeting lipid metabolism .

Study 1: this compound Induces Non-Apoptotic Cell Death

In a study examining the effects of this compound on HT-1080 cells, researchers found that treatment led to a distinct metabolic profile characterized by increased levels of various fatty acids. The study highlighted the compound's role in inducing non-apoptotic cell death through ACC1 activation and lipid accumulation .

Study 2: Combination Therapy Potential

Recent findings suggest that combining this compound with other agents targeting ferroptosis may enhance therapeutic efficacy against resistant cancer types. For instance, using this compound alongside inhibitors of negative regulators of ferroptosis showed promising results in preclinical models of castration-resistant prostate cancer .

Wirkmechanismus

CIL56 exerts its effects through several mechanisms:

Ferroptosis Induction: By increasing iron-dependent ROS, it triggers ferroptosis.

YAP1/Tead Transcriptional Activity Inhibition: Suppresses YAP1/Tead transcriptional activity, contributing to its anticancer properties.

Lipid Synthesis Enzyme ACC1: this compound can trigger cell death via ACC1, a key enzyme in lipid synthesis.

Vergleich Mit ähnlichen Verbindungen

Während detaillierte Vergleiche rar sind, liegt die Einzigartigkeit von CIL56 in seiner Doppelfunktion als Ferroptose-Induktor und YAP1-Inhibitor. Ähnliche Verbindungen mögen existieren, aber weitere Erkundungen sind erforderlich.

Biologische Aktivität

CIL56, also known as Ferroptosis-Inducer-56 (FIN56), is a compound identified for its ability to induce ferroptosis, a regulated form of cell death characterized by the accumulation of lipid peroxides. This compound has garnered attention in cancer research due to its unique mechanism of action and potential therapeutic applications.

This compound operates primarily through the degradation of GPX4 (glutathione peroxidase 4), a crucial enzyme that protects cells from oxidative stress by reducing lipid hydroperoxides. The inhibition of GPX4 leads to increased lipid peroxidation, which is a hallmark of ferroptosis. Additionally, this compound may influence the mevalonate pathway, further enhancing sensitivity to ferroptosis by depleting coenzyme Q (CoQ) levels .

Key Findings on Biological Activity

- Cell Death Induction : this compound induces a novel form of non-apoptotic cell death distinct from traditional apoptosis and necrosis. Research indicates that this compound's lethality is linked to its interaction with lipid metabolism pathways, particularly through the activation of ACC1 (acetyl-CoA carboxylase 1) which is involved in fatty acid synthesis .

- Resistance Mechanisms : Studies have shown that clonal cell lines lacking ACC1 exhibit significant resistance to this compound, suggesting that ACC1 activity is critical for the compound's effectiveness. Silencing ACC1 using siRNA also resulted in resistance, highlighting its role in mediating this compound-induced cell death .

- Metabolomic Changes : Mass spectrometry analyses revealed that treatment with this compound significantly altered the metabolome of HT-1080 cells. A total of 141 metabolites were affected, with notable increases in long-chain saturated and unsaturated fatty acids, suggesting that this compound disrupts normal fatty acid metabolism .

- Lipid Peroxidation and Ferroptosis : The accumulation of lipid peroxides following this compound treatment supports its role in triggering ferroptosis. This process is enhanced by the overexpression of pro-ferroptotic genes such as ACSL4 (acyl-CoA synthetase long-chain family member 4) and LPCAT3 (lysophosphatidylcholine acyltransferase 3), which facilitate the incorporation of polyunsaturated fatty acids into membrane lipids .

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that this compound effectively induces cell death across different types, including those resistant to conventional therapies. For instance, experiments showed that treatment led to significant reductions in cell viability as measured by Alamar Blue assays, confirming its potent cytotoxic effects against tumor cells .

Case Study 2: In Vivo Models

Animal models have been employed to assess the therapeutic potential of this compound in inducing ferroptosis within tumors. In these studies, mice treated with this compound exhibited reduced tumor growth compared to controls, indicating its efficacy in vivo and supporting further exploration into its use as an anticancer agent .

Table 1: Effects of this compound on Metabolite Levels

| Metabolite Type | Change Observed | Statistical Significance (FDR q < 0.01) |

|---|---|---|

| Saturated Fatty Acids | Increased | Yes |

| Monounsaturated Fatty Acids | Increased | Yes |

| Polyunsaturated Fatty Acids | Increased | Yes |

| Other Metabolites | Decreased | Yes |

Table 2: Resistance Mechanisms to this compound

| Cell Line Type | ACC1 Expression | Response to this compound |

|---|---|---|

| Wild-type | Present | Sensitive |

| ACC1 Knockout | Absent | Resistant |

| ACC1 Silenced | Reduced | Resistant |

Eigenschaften

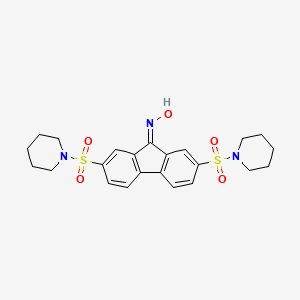

IUPAC Name |

N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZXEEIUKQGUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of CIL56?

A1: this compound induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, this compound-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for this compound uptake but is essential for its cell death-inducing effects []. Additionally, this compound treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.

Q2: Are there any specific genes identified that are involved in this compound-induced cell death?

A2: Yes, a genome-wide CRISPR screen identified several genes involved in this compound-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to this compound-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in this compound-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].

Q3: What is the relationship between this compound and ceramide species?

A3: Research indicates that this compound treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in this compound-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.

Q4: Does this compound interact with other signaling pathways involved in cell fate?

A4: There is evidence suggesting that this compound may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that this compound could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with this compound reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between this compound and the Hippo pathway, although further research is needed to fully elucidate this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.